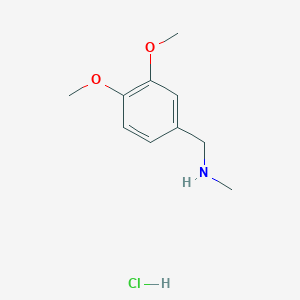
1-(3,4-Dimethoxyphenyl)-n-methylmethanamine HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, the reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution afforded the corresponding chalcone . Another method involves the reaction of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione with formaldehyde solution and primary aromatic amines or 1-substituted piperazines, in ethanol at room temperature .Molecular Structure Analysis
The molecular structure of related compounds can be analyzed using various techniques. For instance, the structure of “(1-(3,4-Dimethoxyphenyl)cyclopropyl)methanamine hydrochloride” is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving related compounds are complex and involve multiple steps. For example, the reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution afforded the corresponding chalcone . This chalcone was then treated with 2-cyanothioacetamide to afford the corresponding pyridinethione .Scientific Research Applications
Antioxidant and Enzyme Inhibitory Activities
- Compounds derived from 1-(3,4-Dimethoxyphenyl)-N-methylmethanamine HCl have demonstrated significant antioxidant activities, tested using ABTS•+ and DPPH• scavenging methods. These compounds also show potential as inhibitors for acetylcholinesterase (AChE), human carbonic anhydrase I (hCA I), human carbonic anhydrase II (hCA II), and butyrylcholinesterase (BChE), indicating potential therapeutic applications in various diseases (Artunç et al., 2020).
Bromination in Aromatic Ethers
- The compound has been used in the bromination process of aromatic ethers, offering a safer and more environmentally friendly alternative to traditional brominating agents. This highlights its role in synthetic chemistry, particularly in modifying aromatic compounds (Xu Yong-nan, 2012).
Carbonic Anhydrase Inhibition
- Bromophenol derivatives of 1-(3,4-Dimethoxyphenyl)-N-methylmethanamine HCl have shown effectiveness in inhibiting carbonic anhydrase, a key enzyme in many physiological processes. This suggests potential applications in treating conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).
Selective Demethylation in Organic Synthesis
- Research has explored its role in selective demethylation during bromination, yielding novel bromophenol derivatives. This underscores its utility in the field of organic synthesis, particularly in the formation of complex molecules (Çetinkaya et al., 2011).
Corrosion Inhibition
- Derivatives of 1-(3,4-Dimethoxyphenyl)-N-methylmethanamine HCl have been studied for their properties as corrosion inhibitors. This is particularly significant in materials science and engineering, where preventing metal corrosion is a major challenge (Chafiq et al., 2020).
Safety and Hazards
The safety data sheet for “(3,4-Dimethoxyphenyl)acetic acid” indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, to wash thoroughly after handling, and to use only outdoors or in a well-ventilated area .
Future Directions
The future directions for the study of related compounds could involve the development of new catalytic protocols for the synthesis of organic compounds with a more sustainable perspective . The use of ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride as a catalyst, has allowed the Michael addition of N-heterocycles to chalcones .
properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-methylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-11-7-8-4-5-9(12-2)10(6-8)13-3;/h4-6,11H,7H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCZCCGTFDWMQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=C(C=C1)OC)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)-n-methylmethanamine HCl | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(1,3-Benzothiazole-6-carbonyl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2411528.png)
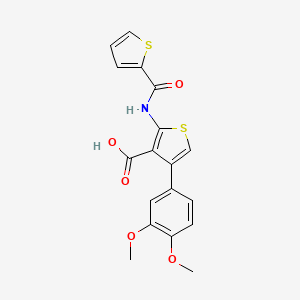
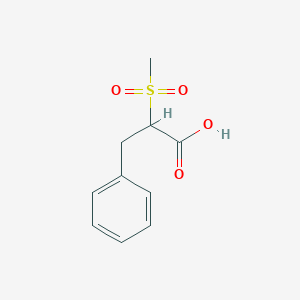

![3-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2411535.png)
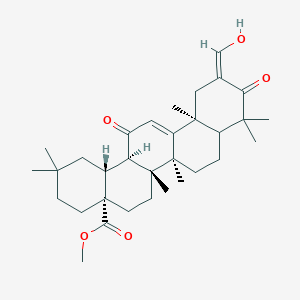
![Ethyl 5-(4-chlorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2411540.png)
![N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2411542.png)
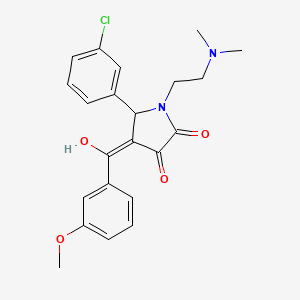
![6-((3-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2411545.png)
![6-[5-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2411546.png)
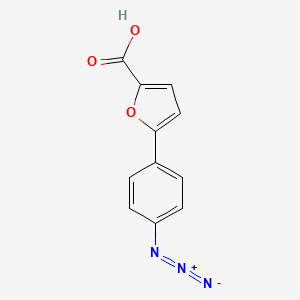
![[2-(3-Cyano-6-methyl-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetyl]-carbamic acid ethyl ester](/img/structure/B2411549.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-hydroxy-3-phenylpentyl)urea](/img/structure/B2411550.png)